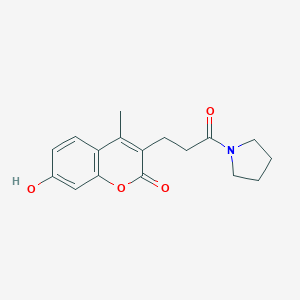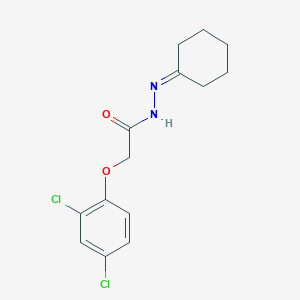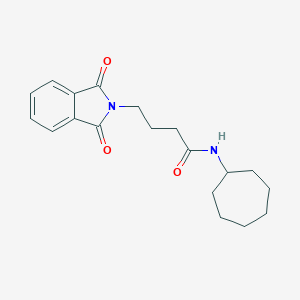
4-(2-Furyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Furyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, also known as FOMP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. FOMP is a member of the pyrimidine family and is synthesized through a simple and efficient method.
Scientific Research Applications
Heterocyclic Compounds and Medicinal Chemistry
Research in medicinal chemistry often focuses on heterocyclic compounds like pyrimidine derivatives due to their structural similarity to nucleic acids and proteins, making them essential for drug development. Pyrimidine derivatives have been investigated for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antiviral activities. The synthesis and reactivity of enaminoketones and enaminonitriles, which serve as versatile building blocks for creating various heterocycles, including pyrimidine derivatives, underscore the significance of such compounds in synthesizing biologically active molecules (Negri, Kascheres, & Kascheres, 2004).
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), represent a class of compounds with established use in cancer chemotherapy. These compounds interfere with nucleic acid synthesis, demonstrating the importance of pyrimidine analogs in treating various cancers. The review on fluorinated pyrimidines highlights developments in chemistry that contribute to more precise cancer treatment, reflecting ongoing research into enhancing the therapeutic index of these compounds (Gmeiner, 2020).
Pharmacogenetics in Clinical Oncology
Pharmacogenetics studies, such as those focusing on dihydropyrimidine dehydrogenase (DPD), offer insights into individual variations in drug metabolism and response, particularly with fluoropyrimidine drugs like 5-FU. Understanding these genetic polymorphisms can significantly impact the personalized medicine approach, optimizing drug efficacy and minimizing toxicity (Boisdron-Celle, Biason, Gamelin, & Morel, 2013).
Mechanism of Action
Target of Action
Related compounds such as { [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid have been found to target the protein aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and has been implicated in complications of diabetes, such as diabetic neuropathy .
Mode of Action
For instance, Fluorouracil, a pyrimidine analog, works by blocking the action of thymidylate synthase, thus stopping the production of DNA .
Biochemical Pathways
For instance, furfural, a furan derivative, can be converted into high-value-added chemicals, including furfurylamine, C6 carboxylic acid, i.e., furandicarboxylic acid, furfural alcohol, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone .
Pharmacokinetics
For instance, the absorption of Fluorouracil varies from 28 to 100%, and it is metabolized intracellularly and in the liver .
Result of Action
For instance, the compound 4-(2-furyl)-3-buten-2-one has been shown to have potential as a precursor for liquid hydrocarbon fuels .
Action Environment
For instance, the safety and efficacy of furfuryl and furan derivatives can be influenced by their use as flavorings in various animal species and categories .
properties
IUPAC Name |
6-(furan-2-yl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2S/c10-4-5-7(6-2-1-3-14-6)11-9(15)12-8(5)13/h1-3H,(H2,11,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASUXDVGVOXDOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C(=O)NC(=S)N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Furyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B362634.png)

![4-({4-Methoxy-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)morpholine](/img/structure/B362653.png)
![N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B362654.png)
![N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B362655.png)
![N-[4-(acetylamino)-3-nitrophenyl]-2,2,2-trichloroacetamide](/img/structure/B362670.png)
![2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B362674.png)

![3-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid](/img/structure/B362682.png)
![8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B362685.png)

![3-[(2,6-Dimethyl-4-morpholinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B362689.png)
![N-(adamantan-1-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B362690.png)
![2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3',4':4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-trione](/img/structure/B362691.png)